1,1-Bis(2-methoxyethyl)hydrazine
Description
1,1-Bis(2-methoxyethyl)hydrazine is a substituted hydrazine derivative featuring two 2-methoxyethyl groups attached to a central hydrazine core. Hydrazines are characterized by a N–N single bond and are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and versatility.
Properties
IUPAC Name |
1,1-bis(2-methoxyethyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c1-9-5-3-8(7)4-6-10-2/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFISDYXQOAXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340915 | |
| Record name | 1,1-Bis(2-methoxyethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114478-07-8 | |
| Record name | 1,1-Bis(2-methoxyethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(2-methoxyethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a catalyst and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
1,1-Bis(2-methoxyethyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Key Observations :
- Substituent Effects: The target compound’s aliphatic 2-methoxyethyl groups contrast with aromatic substituents in analogs like and . Aliphatic groups generally increase solubility in non-polar solvents, whereas aromatic systems enhance conjugation and stability .
- Synthetic Routes: Most hydrazines are synthesized via condensation reactions between hydrazine and carbonyl compounds (aldehydes/ketones). For example, uses 2-methoxyacetophenone, while employs brominated benzaldehydes.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : The target compound’s methoxyethyl groups likely improve solubility in polar solvents compared to nitro- or bromo-substituted analogs .
- Crystallinity : Aromatic hydrazines (e.g., ) often form stable crystals due to planar conjugation, whereas aliphatic derivatives like the target compound may exhibit lower crystallinity.
Key Observations :
- Antimicrobial Activity: Aromatic hydrazines like exhibit pronounced antimicrobial properties, likely due to electron-withdrawing substituents enhancing reactivity.
- Toxicity Profile : Simple aliphatic hydrazines (e.g., 1,1-DAH ) are generally less toxic than nitro- or bromo-substituted analogs but still require careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
